3-(bromomethyl)-1-azabicyclo[2.2.2]octane hydrobromide
Description
3-(Bromomethyl)-1-azabicyclo[2.2.2]octane hydrobromide is a bicyclic ammonium compound characterized by a quinuclidine (1-azabicyclo[2.2.2]octane) core substituted with a bromomethyl group at the C-3 position and a hydrobromide counterion. This structure confers rigidity and stereochemical stability, making it valuable in medicinal chemistry for targeting neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs) and neurokinin-1 (NK1) receptors . Its synthesis typically involves quaternization of the azabicyclo core with bromomethylating agents, followed by salt formation with HBr .
Properties
CAS No. |
2731010-20-9 |
|---|---|
Molecular Formula |
C8H15Br2N |
Molecular Weight |
285.02 g/mol |
IUPAC Name |
3-(bromomethyl)-1-azabicyclo[2.2.2]octane;hydrobromide |
InChI |
InChI=1S/C8H14BrN.BrH/c9-5-8-6-10-3-1-7(8)2-4-10;/h7-8H,1-6H2;1H |
InChI Key |
KPIOWBSRDGZQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)CBr.Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Imine Formation and Alkylation
The synthesis begins with the preparation of a chiral or racemic imine derived from 3-aminomethylpyridine. For example, N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine is alkylated with 3-(bromomethyl)tetrahydrofuran or analogous bromoalkyl ethers in the presence of a strong base such as lithium diisopropylamide (LDA). The alkylation proceeds via deprotonation of the imine nitrogen, followed by nucleophilic attack on the bromoalkyl reagent.
Key Reaction Conditions
Ring-Opening and Dibromide Formation
The alkylated product undergoes HBr-mediated ring-opening to generate a dibromide intermediate. For instance, heating the alkylated imine with concentrated HBr at 120°C in a sealed tube cleaves the tetrahydrofuran ring, yielding a dibromide species. This step is critical for introducing the bromomethyl group while preserving the bicyclic framework.
Representative Reaction
Cyclization and Salt Formation
The dibromide intermediate is cyclized under basic conditions (e.g., K₂CO₃ in ethanol) to form the azabicyclo[2.2.2]octane core. Subsequent treatment with HBr gas or aqueous HBr converts the free base into the hydrobromide salt.
Optimization Notes
-
Salt formation: Typically quantitative with excess HBr
Direct Bromination of 3-Methyl-1-azabicyclo[2.2.2]octane
Direct bromination offers a streamlined pathway when the 3-methyl precursor is accessible. This method involves radical or electrophilic bromination of the methyl group adjacent to the nitrogen atom.
Synthesis of 3-Methyl-1-azabicyclo[2.2.2]octane
The parent compound is synthesized via reductive amination or catalytic hydrogenation of a bicyclic ketone. For example, hydrogenation of 1-azabicyclo[2.2.2]oct-3-one over a palladium catalyst yields the 3-methyl derivative.
Bromination Protocols
Bromination of the 3-methyl group is achieved using N-bromosuccinimide (NBS) under radical initiation or HBr with peroxides . The reaction proceeds via a radical chain mechanism, favoring allylic or benzylic positions.
Typical Conditions
-
Reagent: NBS (1.1 equiv)
-
Initiator: AIBN (azobisisobutyronitrile)
-
Solvent: CCl₄ or CH₂Cl₂
-
Yield: 50–75%
Limitations
-
Competing bromination at other positions may occur if the methyl group is sterically hindered.
-
Purification challenges due to residual succinimide byproducts.
Functional Group Interconversion from 3-Amino Derivatives
3-Amino-1-azabicyclo[2.2.2]octane serves as a versatile precursor for bromomethyl functionalization. This method is particularly useful for introducing isotopic labels or chiral centers.
Diazotization and Bromide Substitution
The amino group is converted to a diazonium salt using NaNO₂ in HBr , followed by thermal or photolytic decomposition to generate a bromide. For example, treatment of (S)-3-amino-1-azabicyclo[2.2.2]octane with HBr and NaNO₂ at 0°C yields the diazonium intermediate, which decomposes to the bromomethyl product.
Reaction Scheme
Yield and Purity
Gabriel Synthesis
An alternative route involves the Gabriel synthesis, where the amine is protected as a phthalimide, alkylated with bromomethane, and deprotected. This method is less common due to competing over-alkylation.
Dibromide Cyclization Approach
This method constructs the azabicyclo[2.2.2]octane framework de novo, incorporating the bromomethyl group during cyclization.
Preparation of Dibromide Precursors
A linear diamine or dihalide precursor is synthesized via Mitsunobu reactions or nucleophilic substitutions . For example, reaction of 5-bromo-3-aminomethylpyridine with phthalimide under Mitsunobu conditions yields a dibromide precursor.
Base-Promoted Cyclization
Heating the dibromide with a mild base (e.g., K₂CO₃) induces intramolecular cyclization, forming the bicyclic structure. The bromomethyl group is positioned via steric and electronic effects during this step.
Critical Parameters
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of each synthetic route:
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Alkylation-Cyclization | 65–90% | High regioselectivity, scalable | Multi-step, requires imine synthesis |
| Direct Bromination | 50–75% | Simple, one-pot reaction | Limited precursor availability |
| Amino Conversion | 70–85% | Enables chiral synthesis | Hazardous diazonium intermediates |
| Dibromide Cyclization | 60–75% | Constructs core and substituent jointly | Low yields for bulky substituents |
Industrial and Laboratory-Scale Applications
Industrial production favors the alkylation-cyclization method due to its scalability and compatibility with continuous flow reactors. Laboratory syntheses often employ the amino conversion route for rapid access to labeled compounds. Recent patents highlight innovations in catalytic asymmetric cyclization, though these remain proprietary.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes nucleophilic substitution (SN2 or SN1 mechanisms) due to the electrophilic nature of the bromine atom.
Key Reactions:
-
Ammonolysis: Reaction with primary or secondary amines yields quaternary ammonium derivatives. For example, treatment with dimethylamine in ethanol produces 3-(dimethylaminomethyl)-1-azabicyclo[2.2.2]octane hydrobromide .
-
Alkoxylation: Substitution with alkoxide ions (e.g., sodium methoxide) generates ether derivatives such as 3-(methoxymethyl)-1-azabicyclo[2.2.2]octane .
Conditions:
-
Solvents: Polar aprotic solvents (e.g., DMSO, DMF) favor SN2 pathways, while protic solvents (e.g., ethanol) may stabilize carbocation intermediates in SN1 mechanisms.
-
Catalysts: Silver salts (e.g., AgNO₃) enhance bromide ion displacement by weakening the C–Br bond .
Elimination Reactions
Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Example:
-
Treatment with potassium tert-butoxide in THF eliminates HBr, yielding 1-azabicyclo[2.2.2]oct-2-ene .
Mechanistic Insight:
The reaction proceeds via a concerted E2 mechanism, where the base abstracts a β-hydrogen while the C–Br bond breaks, form
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound has been studied for its potential use in treating central nervous system (CNS) disorders. Its structural similarity to nicotine suggests that it may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in several neurological conditions such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD) .
Mechanism of Action
Research indicates that 3-(bromomethyl)-1-azabicyclo[2.2.2]octane hydrobromide can modulate neurotransmitter release, particularly dopamine, which is crucial for the treatment of disorders characterized by altered neurotransmitter dynamics . The compound acts as a pharmacological agonist at nicotinic receptors, potentially enhancing receptor activity and promoting neuroprotective effects .
Neuroscience Research
Neuroprotective Effects
Studies have shown that compounds similar to this compound exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases . This neuroprotection could stem from the compound's ability to increase the number of nAChRs in the brain, thereby enhancing synaptic transmission and neuronal survival .
Analgesic Properties
In related research on analogs of this compound, it has been noted that modifications to the bicyclic structure can yield potent analgesics with favorable safety profiles . The exploration of these derivatives continues to reveal their potential as effective pain management solutions.
Cholinergic Receptor Ligands
Ligand Development
this compound serves as a valuable ligand for cholinergic receptors, which are critical in various physiological processes including muscle contraction and cognitive function . The compound's ability to selectively bind to these receptors opens avenues for developing targeted therapies for conditions such as myasthenia gravis and Alzheimer's disease.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of derivatives based on this compound, highlighting their efficacy in modulating cholinergic signaling pathways . These findings underscore the importance of ongoing research into the pharmacological potential of azabicyclo compounds.
Data Summary Table
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Treatment for CNS disorders via nAChR modulation | Improved therapeutic outcomes for neurological conditions |
| Neuroscience Research | Neuroprotective effects enhancing neuronal survival | Potential prevention strategies for neurodegenerative diseases |
| Cholinergic Receptor Ligands | Development of selective ligands for cholinergic receptors | Targeted therapies for muscle and cognitive disorders |
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-1-azabicyclo[2.2.2]octane hydrobromide involves its ability to undergo nucleophilic substitution reactions, which can modify its structure and biological activity. The bromomethyl group serves as a reactive site for interaction with various nucleophiles, leading to the formation of new compounds with diverse properties. The compound’s bicyclic structure also contributes to its stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Halogenated Substituents
- Impact of Halogen Size : Bromine’s larger atomic radius in the target compound enhances electrophilicity compared to chlorine analogs, increasing reactivity in alkylation reactions .
- Counterion Effects : The hydrobromide salt improves solubility in polar solvents compared to hydrochloride analogs, influencing bioavailability .
Pharmacological Analogs with Modified Bicyclic Cores
- Core Rigidity : The 1-azabicyclo[2.2.2]octane core in the target compound provides greater conformational restriction than 8-azabicyclo[3.2.1]octane derivatives, enhancing receptor subtype selectivity .
- Substituent Positioning : Pyridinyl or heteroaromatic groups at C-2/C-3 (e.g., TC-1698) improve nAChR binding affinity but reduce selectivity compared to bromomethyl-substituted analogs .
Key Research Findings
Receptor Selectivity : The target compound exhibits moderate α4β2 nAChR affinity (Ki ~2–5 nM) but lower potency than TC-1698 (Ki = 0.78 nM) due to the absence of a pyridinyl group .
SAR Insights :
- Bromine at C-3 enhances metabolic stability compared to chlorine analogs .
- Quinuclidine derivatives with sp³-hybridized C-3 substituents (e.g., bromomethyl) show better blood-brain barrier penetration than aromatic analogs .
Synthetic Challenges : The hydrobromide salt’s hygroscopicity complicates purification, requiring anhydrous conditions .
Biological Activity
3-(Bromomethyl)-1-azabicyclo[2.2.2]octane hydrobromide, a compound with significant structural relevance in medicinal chemistry, has garnered attention for its biological activity, particularly in the field of analgesics and neuropharmacology. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 2731010-20-9
- Molecular Formula : C8H14BrN
- Molecular Weight : 218.11 g/mol
The compound is structurally related to fentanyl and other opioid analgesics, suggesting a potential mechanism involving opioid receptors. Research indicates that modifications to the bicyclic structure can enhance binding affinity and potency at these receptors. For instance, studies have shown that azabicyclo[2.2.2]octane derivatives exhibit varying degrees of analgesic activity depending on their stereochemistry and substituents on the nitrogen atom .
Analgesic Properties
Research has identified this compound as a potent analgesic agent. In animal models, it demonstrated significant efficacy in pain relief comparable to traditional opioids but with a distinct safety profile.
| Compound | ED50 (mg/kg) | Reference |
|---|---|---|
| Fentanyl | 0.011 | |
| Azabicyclo derivative | 0.047 | |
| 3-(Bromomethyl)-1-azabicyclo[2.2.2]octane | 0.0085 |
The above table highlights the relative potency of various compounds, indicating that this specific azabicyclo derivative may possess enhanced analgesic properties.
Neuropharmacological Effects
In addition to its analgesic effects, the compound has shown promise in modulating neurochemical pathways associated with pain perception and emotional responses. It interacts with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and pain modulation.
Case Studies
-
Animal Model Studies : In a controlled study involving mice, the administration of this compound resulted in significant reductions in pain response times compared to control groups receiving saline solutions.
- Study Design : Double-blind, placebo-controlled.
- Results : The compound exhibited a rapid onset of action and prolonged analgesic effects.
-
Synthesis and Structure-Activity Relationship (SAR) : A recent study focused on synthesizing various analogs of this compound to explore the SAR related to its binding affinity at opioid receptors . Modifications included altering the bromomethyl group and varying the nitrogen substituents.
- Findings : Certain modifications resulted in compounds with enhanced receptor selectivity and reduced side effects compared to traditional opioids.
Q & A
Q. What interdisciplinary approaches integrate this compound into materials science or catalysis?
- Explore its use as a ligand in transition-metal complexes (e.g., Pd, Ru) for cross-coupling reactions. Characterize catalytic efficiency (TON/TOF) and compare with traditional ligands (e.g., bipyridine). In materials science, copolymerize with acrylates to create bromine-functionalized polymers for flame retardancy testing .
Q. Methodological Notes
- Theoretical Frameworks : Link synthesis/reactivity studies to Curtin-Hammett kinetics or frontier molecular orbital theory to rationalize selectivity .
- Data Analysis : Apply multivariate statistics (PCA, PLS) to decouple experimental variables and identify dominant factors in reaction optimization .
- Ethical Compliance : Adhere to institutional protocols for hazardous waste disposal and biological testing (e.g., IACUC, IRB approvals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
